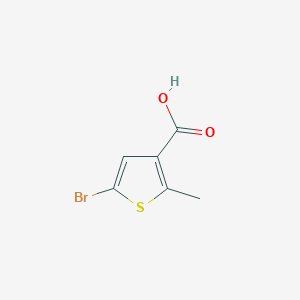

5-Bromo-2-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYXOWAHAJXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344027-40-2 | |

| Record name | 5-bromo-2-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methylthiophene-3-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Bromo-2-methylthiophene-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methylthiophene-3-carboxylic acid. As a functionalized heterocyclic compound, it represents a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and application of this versatile molecule. We will delve into its structural attributes, spectroscopic signature, and key chemical transformations, providing a framework for its strategic utilization in complex synthetic endeavors.

Compound Identification and Physicochemical Properties

5-Bromo-2-methylthiophene-3-carboxylic acid is a polysubstituted thiophene ring, featuring a bromine atom, a methyl group, and a carboxylic acid moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a desirable intermediate in the synthesis of complex molecular architectures.

Structural and Molecular Data

The fundamental identifiers and computed properties of the compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-methylthiophene-3-carboxylic acid | [1] |

| Molecular Formula | C₆H₅BrO₂S | [1] |

| Molecular Weight | 221.07 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C(S1)Br)C(=O)O | [1] |

| InChI Key | WYEYXOWAHAJXHE-UHFFFAOYSA-N | [1] |

| CAS Number | Not directly available for the acid. The methyl ester derivative is registered under CAS 1259396-11-6. | [3] |

Physical Properties

Detailed experimental physical properties are not widely published. However, based on the properties of its isomers and related compounds, the following can be inferred:

-

Appearance : Likely a white to off-white or pale yellow crystalline solid.

-

Solubility : Expected to have low solubility in water and nonpolar organic solvents, but should be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, particularly in the presence of a base.

-

pKa : The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the thiophene ring and the bromine atom. The pKa is predicted to be in the range of 3-4.

Synthesis and Purification

While a specific, optimized synthesis for 5-Bromo-2-methylthiophene-3-carboxylic acid is not extensively documented in readily available literature, a plausible synthetic strategy can be designed based on established methodologies for thiophene functionalization. A common approach involves the regioselective bromination of a suitable 2-methylthiophene-3-carboxylic acid precursor or the introduction of the carboxyl group onto a pre-brominated thiophene scaffold.

A logical synthetic pathway could start from 2-methylthiophene, proceed through bromination, followed by metallation and carboxylation.

Caption: Plausible synthetic workflow for 5-Bromo-2-methylthiophene-3-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Bromination of 2-Methylthiophene

-

Dissolve 2-methylthiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C. The regioselectivity of this step is critical, as bromination can occur at the 5-position.

-

Allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting 2-bromo-5-methylthiophene by vacuum distillation or column chromatography.

Step 2: Carboxylation

-

Dissolve the purified 2-bromo-5-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe. The reaction is an exchange of bromine for lithium, directed by the methyl group to the 3-position.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Quench the reaction by pouring the mixture over crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature, then acidify with aqueous HCl (e.g., 1 M) to a pH of ~2.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis

-

¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm), a singlet for the thiophene proton at the 4-position (around 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR : The carbon NMR would display signals for the methyl carbon, the four thiophene ring carbons (two quaternary, two with attached protons), and the carboxylic carbon (typically in the 160-170 ppm range).

-

Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.

-

Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity. Predicted m/z values for various adducts have been calculated.[1]

Chemical Reactivity

The reactivity of 5-Bromo-2-methylthiophene-3-carboxylic acid is dictated by its three functional groups. The carboxylic acid allows for standard derivatization, while the C-Br bond is a handle for carbon-carbon bond formation.

Caption: Key reactivity pathways for 5-Bromo-2-methylthiophene-3-carboxylic acid.

Reactions of the Carboxylic Acid Group

-

Esterification : The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt. The methyl ester is a known derivative.[3]

-

Amidation : Amides can be formed by activating the carboxylic acid with coupling agents (e.g., DCC, EDC) followed by reaction with a primary or secondary amine.

Reactions at the C-Br Bond

-

Palladium-Catalyzed Cross-Coupling : The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is a particularly powerful method for forming a C-C bond at this position, leading to 5-aryl or 5-heteroaryl derivatives.[4][5] Such reactions typically employ a Pd(0) catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene.[4] It is sometimes advantageous to protect the carboxylic acid group as an ester prior to coupling, as the free acid can potentially interfere with some catalytic systems.[6]

Applications in Research and Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

The specific substitution pattern of 5-Bromo-2-methylthiophene-3-carboxylic acid makes it a versatile intermediate for generating libraries of novel compounds for drug discovery. The ability to introduce diverse aryl or heteroaryl groups at the 5-position via Suzuki coupling, combined with the derivatization potential of the carboxylic acid at the 3-position, allows for systematic exploration of the structure-activity relationship (SAR) of new chemical entities. The incorporation of a thiophene moiety can modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by influencing its lipophilicity and metabolic stability.[8] However, it is also noted that the metabolism of a thiophene ring can sometimes lead to reactive metabolites, a factor that requires consideration in drug design.[9]

Safety and Handling

-

Hazard Class : As a brominated carboxylic acid, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

2-Bromo-5-methylthiophene-3-carboxylic acid. PubChem. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available from: [Link]

-

5-bromo-2-methylthiophene-3-carboxylic acid (C6H5BrO2S). PubChemLite. Available from: [Link]

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available from: [Link]

-

methyl 5-bromo-2-methylthiophene-3-carboxylate. Chemsrc. Available from: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

-

The Role of Thiophene Derivatives in Modern Drug Discovery. Medium. Available from: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available from: [Link]

-

Do carboxylic acids interfere with Suzukis? Reddit. Available from: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molbank. Available from: [Link]

Sources

- 1. PubChemLite - 5-bromo-2-methylthiophene-3-carboxylic acid (C6H5BrO2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:1259396-11-6 | methyl 5-bromo-2-methylthiophene-3-carboxylate | Chemsrc [chemsrc.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-2-methylthiophene-3-carboxylic acid, a key building block in the development of novel pharmaceuticals and functional materials. The methodologies detailed herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and scalability.

Introduction and Strategic Importance

5-Bromo-2-methylthiophene-3-carboxylic acid is a versatile heterocyclic compound. Its structure, featuring a thiophene ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers multiple points for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry where thiophene derivatives are known to exhibit a wide range of biological activities.[1] The strategic placement of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation or other derivatizations.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid can be approached through several strategic disconnections. The most logical and commonly employed strategies involve either the direct bromination of a pre-functionalized thiophene ring or the construction of the carboxylic acid moiety onto a brominated thiophene precursor.

Strategy A: Electrophilic Aromatic Substitution (Bromination)

This approach hinges on the direct bromination of 2-methylthiophene-3-carboxylic acid. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[2] The directing effects of the substituents on the ring are crucial in determining the regioselectivity of the bromination. The methyl group at the 2-position is an activating group, directing electrophiles to the ortho and para positions (C3 and C5). The carboxylic acid group at the 3-position is a deactivating, meta-directing group. In the context of the five-membered thiophene ring, the activating effect of the methyl group and the inherent reactivity of the C5 position (para to the methyl group) are expected to dominate, leading to preferential bromination at the 5-position.[2]

Strategy B: Carboxylation of a Brominated Precursor

An alternative strategy involves the introduction of the carboxylic acid group onto a pre-existing 2,5-disubstituted thiophene ring. This is typically achieved through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide. This approach offers excellent control over the position of the carboxylic acid group. For the synthesis of our target molecule, this would entail starting with 2,5-dibromo-3-methylthiophene, selectively forming the organometallic at the 5-position, and then carboxylating. However, achieving selective metallation can be challenging. A more direct route would be the carboxylation of 5-bromo-2-methylthiophene.

Recommended Synthetic Protocol: Electrophilic Bromination

Based on feasibility, atom economy, and procedural simplicity, the direct electrophilic bromination of 2-methylthiophene-3-carboxylic acid is the recommended approach. This method avoids the use of highly reactive and pyrophoric organolithium reagents and often proceeds with high regioselectivity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylthiophene-3-carboxylic acid | ≥98% | Commercially Available | Starting material. |

| Bromine (Br₂) | Reagent | Standard Chemical Supplier | Highly corrosive and toxic. Handle with extreme care in a fume hood. |

| N-Bromosuccinimide (NBS) | ≥98% | Standard Chemical Supplier | A safer alternative to liquid bromine. |

| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | Solvent for the reaction. |

| Sodium Bisulfite | Reagent | Standard Chemical Supplier | For quenching excess bromine. |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier | For extraction. |

| Brine (saturated NaCl solution) | - | Prepared in-house | For washing the organic phase. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Chemical Supplier | For drying the organic phase. |

Step-by-Step Experimental Procedure

Safety First: This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.070 mol) of 2-methylthiophene-3-carboxylic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

-

Preparation of Brominating Agent: In the dropping funnel, prepare a solution of 11.2 g (0.070 mol) of bromine in 20 mL of glacial acetic acid. Alternative using NBS: A solution of 12.5 g (0.070 mol) of N-Bromosuccinimide in 50 mL of glacial acetic acid can be used.

-

Bromination Reaction: Slowly add the bromine solution dropwise to the stirred solution of 2-methylthiophene-3-carboxylic acid over a period of 30-45 minutes. The reaction is exothermic, and a slight temperature increase may be observed. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary. After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate of the crude product should form. Stir the suspension for 15 minutes.

-

Quenching: To remove any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification: The crude 5-Bromo-2-methylthiophene-3-carboxylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield a crystalline solid.

Expected Yield and Characterization

A typical yield for this reaction is in the range of 70-85%. The purified product should be characterized by:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

-

Mass Spectrometry: To determine the molecular weight and isotopic pattern of the brominated compound.

Mechanistic Insights: The "Why" Behind the "How"

The regioselective bromination at the 5-position is a direct consequence of the electronic properties of the substituted thiophene ring. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack at both the C2 and C5 positions through resonance.

The methyl group at the 2-position is an electron-donating group, which further activates the ring towards electrophilic substitution and stabilizes the sigma complex, particularly when the attack occurs at the C5 position. Conversely, the carboxylic acid at the 3-position is an electron-withdrawing group, which deactivates the ring. The combined electronic effects strongly favor the electrophilic attack at the C5 position, leading to the desired product with high selectivity.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or slightly elevate the temperature (e.g., to 40-50 °C). Ensure the purity of the starting material. |

| Formation of Di-brominated Byproducts | Excess brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Product is an oil or does not crystallize | Impurities present. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |

| Inconsistent Results | Variations in reagent quality or reaction conditions. | Use high-purity reagents and maintain consistent control over temperature and reaction time. |

Conclusion

The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid via electrophilic bromination of 2-methylthiophene-3-carboxylic acid is a robust and reliable method suitable for laboratory-scale preparation. The procedure is straightforward, utilizes readily available reagents, and proceeds with high regioselectivity. By understanding the underlying reaction mechanism and potential pitfalls, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

-

Organic Syntheses. 3-bromothiophene. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

- Google Patents. CN101987842A - Method for preparing 2-methyl thiophene derivatives.

-

National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

-

Royal Society of Chemistry. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available from: [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-methylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-methylthiophene-3-carboxylic acid

5-Bromo-2-methylthiophene-3-carboxylic acid is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene ring is a well-established scaffold in numerous pharmacologically active compounds, and the specific arrangement of the bromo, methyl, and carboxylic acid functionalities on this molecule provides a versatile platform for further synthetic modifications. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the carboxylic acid group allows for amide bond formation and other derivatizations.

Accurate and unambiguous characterization of this molecule is paramount for its successful application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its structure, purity, and electronic properties. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-2-methylthiophene-3-carboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide will leverage established principles of spectroscopy and comparative data from its isomers to provide a robust, predictive analysis.

Molecular Structure and Isomeric Context

A clear understanding of the substitution pattern is crucial for interpreting the spectroscopic data. The target molecule has a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position of the thiophene ring.

Caption: Molecular structure of 5-Bromo-2-methylthiophene-3-carboxylic acid.

To provide a robust predictive analysis, we will draw comparisons with its isomers, for which some experimental data is available. The key isomers for comparison are:

-

3-Bromo-5-methylthiophene-2-carboxylic acid

-

2-Bromo-5-methylthiophene-3-carboxylic acid

The electronic and steric effects of the substituents in different positions will cause predictable variations in the spectroscopic signatures of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of 5-Bromo-2-methylthiophene-3-carboxylic acid is expected to show three distinct signals: one for the thiophene ring proton, one for the methyl protons, and one for the carboxylic acid proton.

Based on the analysis of substituent effects and data from related compounds, the following chemical shifts are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Thiophene-H (H4) | ~7.0 - 7.5 | Singlet (s) | 1H | The proton at the C4 position is a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing bromine at the adjacent C5 position and the methyl group at the C2 position. |

| Methyl Protons (-CH₃) | ~2.5 - 2.8 | Singlet (s) | 3H | The methyl group at the C2 position is adjacent to the sulfur atom and the carboxylic acid at C3. This environment will cause a downfield shift compared to a simple methylthiophene. |

| Carboxylic Acid Proton (-COOH) | ~12.0 - 13.5 | Broad Singlet (br s) | 1H | The carboxylic acid proton is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1] |

Comparative Insight: For the isomer 3-Bromo-5-methylthiophene-2-carboxylic acid , the reported ¹H NMR spectrum in DMSO-d₆ shows a methyl signal at δ 2.47 ppm and a thiophene proton signal at δ 6.98 ppm.[2] For our target molecule, the thiophene proton (H4) is expected to be slightly downfield due to the influence of the adjacent bromine atom.

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid Carbonyl (C=O) | ~160 - 170 | The carbonyl carbon of a carboxylic acid is significantly deshielded. |

| Thiophene C2 | ~140 - 150 | Attached to the electron-donating methyl group and the sulfur atom. |

| Thiophene C3 | ~125 - 135 | Attached to the electron-withdrawing carboxylic acid group. |

| Thiophene C4 | ~128 - 138 | The only carbon bearing a hydrogen atom, its chemical shift is influenced by the adjacent bromine. |

| Thiophene C5 | ~110 - 120 | Directly attached to the electronegative bromine atom, leading to a significant upfield shift due to the heavy atom effect. |

| Methyl Carbon (-CH₃) | ~15 - 20 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Comparative Insight: The reported ¹³C NMR data for 3-Bromo-5-methylthiophene-2-carboxylic acid in CDCl₃ shows signals at δ = 15.3, 108.7, 125.5, 129.8, 141.4, and 156.3 ppm.[2] These can be tentatively assigned to the methyl, C3, C4, C2, C5, and carbonyl carbons, respectively. For our target molecule, the relative positions of the substituted carbons will be different, leading to a distinct chemical shift pattern.

Caption: Predicted NMR assignments for 5-Bromo-2-methylthiophene-3-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Very broad and strong, often obscuring the C-H stretches.[3] |

| C-H (Aromatic/Methyl) | 2850 - 3100 | Stretching | Sharp peaks superimposed on the broad O-H stretch. |

| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching | Strong and sharp.[3] |

| C=C (Thiophene Ring) | 1400 - 1600 | Stretching | Medium to strong intensity. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Strong intensity. |

| C-Br | 500 - 600 | Stretching | Medium to strong intensity in the fingerprint region. |

The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding in the solid state or in concentrated solutions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Molecular Ion: The molecular formula of 5-Bromo-2-methylthiophene-3-carboxylic acid is C₆H₅BrO₂S. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

-

M⁺ (⁷⁹Br): m/z = 220

-

M⁺ (⁸¹Br): m/z = 222

The mass spectrum should show two peaks of approximately equal intensity at m/z 220 and 222.

Predicted Fragmentation Pattern: Electron ionization (EI) is expected to induce fragmentation. Key fragmentation pathways would likely involve:

-

Loss of a bromine atom (-Br): [M - Br]⁺, leading to a peak at m/z 141.

-

Loss of a hydroxyl radical (-OH): [M - OH]⁺, with isotopic peaks at m/z 203 and 205.

-

Loss of the carboxyl group (-COOH): [M - COOH]⁺, resulting in isotopic peaks at m/z 175 and 177.

-

Decarboxylation (-CO₂): [M - CO₂]⁺, with isotopic peaks at m/z 176 and 178.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

For researchers aiming to acquire experimental data, the following general protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-methylthiophene-3-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Utilize a 400 MHz or higher field NMR spectrometer. A standard single-pulse sequence with 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence on a 100 MHz or higher spectrometer is recommended. A larger number of scans (e.g., 1024 or more) will likely be necessary to obtain a spectrum with adequate signal intensity.

IR Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid directly on the ATR crystal and ensure good contact.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. An accumulation of 16-32 scans at a resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Data Acquisition: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe for Electron Ionization (EI) analysis. Set the ionization energy to 70 eV and scan a mass range of approximately m/z 50-300.

Conclusion

References

- Campaigne, E., & Bourgeois, R. (1954). 3-Substituted Thiophenes. VI. Substitution Reactions of 3-Thenoic Acid. Journal of the American Chemical Society, 76(9), 2445–2447.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][1]

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][4]

- Takeda, K., et al. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Pharmaceutical Society of Japan, 79(12), 1536-1540.

Sources

- 1. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Derivatives of 5-Bromo-2-methylthiophene-3-carboxylic acid

Introduction

5-Bromo-2-methylthiophene-3-carboxylic acid is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its intrinsic value stems from a unique trifecta of functional groups on the thiophene core: a carboxylic acid at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement offers orthogonal chemical handles for sequential and selective modifications, making it an ideal scaffold for constructing diverse molecular libraries. The electron-rich nature of the thiophene ring, coupled with the distinct reactivity of the carboxylic acid and the carbon-bromine bond, allows for a wide array of chemical transformations.[1][2] This guide provides a comprehensive exploration of the synthesis of key derivatives, detailing the underlying chemical principles and offering field-proven experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the parent molecule's properties is essential for rational derivative design.

Table 1: Physicochemical Properties of 5-Bromo-2-methylthiophene-3-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂S | [3] |

| Molecular Weight | 221.07 g/mol | [3] |

| IUPAC Name | 5-Bromo-2-methylthiophene-3-carboxylic acid | [3] |

| CAS Number | 221061-14-9 | [3] |

| Appearance | Solid | [4] |

The reactivity of this scaffold is governed by its three key functional regions:

-

The Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification and amidation. Its acidity allows for salt formation, and it can be activated by a variety of coupling agents to facilitate reactions with nucleophiles.[1]

-

The C-Br Bond: The bromine atom at the 5-position is strategically located for participation in a multitude of palladium-catalyzed cross-coupling reactions.[1][5] This is the primary site for introducing aryl, heteroaryl, alkyl, and alkynyl substituents, enabling extensive exploration of the chemical space.

-

The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring itself influences the reactivity of its substituents.[2] The sulfur heteroatom can coordinate with metal catalysts, and the ring's electronic properties are tunable through the introduction of various groups via cross-coupling.[6]

Synthetic Pathways to Key Derivatives

The true utility of 5-Bromo-2-methylthiophene-3-carboxylic acid is realized in its capacity to serve as a launchpad for a variety of derivatives. The following sections detail the synthesis of the most common and valuable classes of these compounds.

Derivatization of the Carboxylic Acid Group

The most straightforward modifications involve the carboxylic acid moiety, typically to generate esters and amides. These reactions are often high-yielding and tolerant of the bromo-substituent, which can be reserved for subsequent cross-coupling reactions.

Esterification is commonly employed to mask the carboxylic acid, enhance solubility, or to act as a protecting group. A widely used and reliable method is the DCC/DMAP coupling system.

-

Causality Behind Experimental Choices: N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, intercepting the intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[5] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve the reactants while precipitating the dicyclohexylurea (DCU) byproduct, simplifying purification.[5][7]

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor.[8] Thiophene carboxamides, in particular, have shown promise as anticancer and antimicrobial agents.[6][9][10]

-

Expert Insight: The choice of coupling agent is critical. While DCC/DMAP is effective, other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred in modern drug discovery due to higher yields, faster reaction times, and the formation of water-soluble byproducts, which simplifies purification. The reaction is typically run under an inert atmosphere to prevent side reactions with atmospheric moisture.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is ripe for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized organic synthesis. The Suzuki-Miyaura coupling is arguably the most utilized of these reactions due to the stability and commercial availability of the boronic acid coupling partners.[5][11][12]

This reaction forges a new carbon-carbon bond between the thiophene ring and an aryl or vinyl group, providing access to a vast array of biaryl and styrenyl derivatives.[13] These structures are prevalent in pharmaceuticals and organic electronic materials.

-

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of the thiophene substrate.[11] This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[11]

-

Trustworthiness in Protocol Design: The choice of catalyst, base, and solvent system is crucial for success. Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this type of transformation.[1][5] A base, such as sodium or potassium carbonate, is essential for the transmetalation step.[1] A mixed solvent system, often containing water (e.g., toluene/ethanol/water), is frequently employed to dissolve both the organic substrate and the inorganic base.[1] It is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

Table 2: Representative Suzuki Coupling Reaction Conditions

| Component | Example Reagent/Condition | Purpose | Reference |

| Aryl Halide | 5-Bromo-2-methylthiophene-3-carboxylic acid ester | Substrate | [5] |

| Boronic Acid | Phenylboronic acid | Coupling Partner | [14] |

| Catalyst | Pd(PPh₃)₄ | C-C bond formation | [1][5] |

| Base | Na₂CO₃ or K₂CO₃ | Activates boronic acid | [1] |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water | Dissolves reactants | [5][11] |

| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation | [1] |

| Temperature | 90-100 °C | Drives reaction | [1][5] |

Applications of Derivatives

Derivatives of 5-Bromo-2-methylthiophene-3-carboxylic acid are of significant interest in drug discovery and development. The thiophene nucleus is considered a "privileged scaffold" and is present in numerous FDA-approved drugs across various therapeutic areas, including oncology, and infectious and cardiovascular diseases.[15]

-

Kinase Inhibitors: The thiophene scaffold is a common feature in molecules designed to inhibit protein kinases, which are critical targets in cancer therapy.[16][17][18] The ability to easily diversify the substitution on the thiophene ring via cross-coupling allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.

-

Antimicrobial and Anticancer Agents: Thiophene carboxamides and other derivatives have demonstrated potent antibacterial, antifungal, and cytotoxic activities against cancer cell lines.[6][9][19][20]

-

Spasmolytic Agents: Certain ester derivatives have been synthesized and shown to possess good spasmolytic (antispasmodic) effects, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[1][5]

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of Ethyl 5-Bromo-2-methylthiophene-3-carboxylate

This protocol describes a DCC/DMAP-mediated esterification.

Materials:

-

5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq)

-

Ethanol (3.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2-methylthiophene-3-carboxylic acid in anhydrous DCM.

-

Add DMAP and ethanol to the solution and stir for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise over 5-10 minutes.[7]

-

Allow the reaction to warm to room temperature and stir for 3-4 hours. A white precipitate (dicyclohexylurea, DCU) will form.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, filter off the DCU precipitate.

-

Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

Protocol 2: Suzuki Coupling of Ethyl 5-Bromo-2-methylthiophene-3-carboxylate with Phenylboronic Acid

This protocol details a typical palladium-catalyzed C-C bond formation.

Materials:

-

Ethyl 5-Bromo-2-methylthiophene-3-carboxylate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction flask, add the thiophene ester, phenylboronic acid, and potassium carbonate.[1]

-

Seal the flask and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.[1]

-

Add the degassed solvent system via syringe.[11]

-

Briefly open the flask under a positive pressure of inert gas to add the Pd(PPh₃)₄ catalyst.[11]

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.[5]

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the coupled product.

Conclusion

5-Bromo-2-methylthiophene-3-carboxylic acid stands out as a privileged and highly adaptable scaffold for synthetic and medicinal chemistry. The orthogonal reactivity of its carboxylic acid and bromo functionalities provides a robust platform for the systematic development of diverse derivatives. Through well-established transformations such as esterification, amidation, and particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of novel chemical entities. The proven biological relevance of the thiophene core in areas like oncology and infectious diseases ensures that derivatives of this scaffold will continue to be valuable candidates in the ongoing quest for new therapeutic agents.

References

-

Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Georganics. (n.d.). Thiophene derivatives. Georganics. [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... ResearchGate. [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

-

University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

SciSpace. (n.d.). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]

-

Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

-

ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]

-

ChemRxiv. (n.d.). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-3-methylthiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 18. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

biological activity of 5-Bromo-2-methylthiophene-3-carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-2-methylthiophene-3-carboxylic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the biological activities associated with analogs of 5-Bromo-2-methylthiophene-3-carboxylic acid. As a privileged scaffold in medicinal chemistry, the thiophene ring offers a versatile platform for the development of novel therapeutic agents.[1][2] This document delves into the synthesis, mechanisms of action, and structure-activity relationships of various analogs, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this promising class of compounds.

While the specific scaffold of 5-Bromo-2-methylthiophene-3-carboxylic acid represents a synthetically accessible starting point, the body of published research on the biological activities of its direct analogs is still emerging. Therefore, this guide will establish a robust framework by examining the well-documented activities of closely related isomers and analogs, particularly those derived from 5-bromothiophene-2-carboxylic acid and other substituted thiophene-3-carboxylic acids. The insights gleaned from these related compounds provide strong predictive value for the therapeutic potential of the 5-Bromo-2-methylthiophene-3-carboxylic acid core.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is an electron-rich aromatic heterocycle that is considered a bioisostere of the benzene ring.[3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure" in medicinal chemistry. Thiophene-based compounds are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] Several commercially successful drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene moiety, underscoring its importance in developing effective therapeutic agents.[1][5] The 5-Bromo-2-methylthiophene-3-carboxylic acid core combines several key features: a reactive bromine atom ideal for cross-coupling reactions, a carboxylic acid group for amide or ester formation, and a methyl group to modulate electronic properties and steric interactions, making it a highly versatile template for generating diverse chemical libraries.[6][7]

Synthetic Strategies for Analog Development

The primary route for diversifying the 5-bromothiophene carboxylic acid scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, a key determinant of biological activity.[8][9] The carboxylic acid moiety is also readily functionalized to produce esters and amides, further expanding the accessible chemical space.[6][10]

General Synthetic Workflow

The derivatization of the core scaffold typically follows a logical and adaptable workflow, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: General workflow for synthesizing and evaluating analogs.

Protocol 1: Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for synthesizing 5-arylthiophene-2-carboxylate derivatives, a common class of analogs.[6] The same principle applies to the 3-carboxylic acid isomer.

-

Esterification (Precursor Preparation): The starting 5-bromothiophene-carboxylic acid (1 equivalent) is first converted to its ester (e.g., pentyl or 2-ethylhexyl ester) using an appropriate alcohol in the presence of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in a dry solvent like Dichloromethane (DCM).[6][8]

-

Reaction Setup: In a reaction vessel, combine the esterified precursor (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).[6]

-

Solvent and Atmosphere: Add a suitable solvent system, often a mixture like toluene/ethanol/water. It is critical to purge the vessel with an inert gas (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.[6]

-

Heating: Heat the reaction mixture to reflux (e.g., 90°C) and stir for several hours.[8] Reaction progress should be monitored by an appropriate technique like Thin-Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified using column chromatography on silica gel.[6]

Key Biological Activities and Mechanisms of Action

Derivatives of the bromothiophene carboxylic acid scaffold have demonstrated a remarkable range of biological activities.

Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents.[11] Analogs of 5-bromothiophene-2-carboxylic acid have shown promising efficacy against extensively drug-resistant (XDR) Salmonella Typhi.[6][9]

-

Mechanism of Action: While the precise mechanisms can vary, many antimicrobial agents function by disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways.[12] For some thiophene derivatives, molecular docking studies suggest they may bind to and inhibit essential bacterial enzymes.[9]

-

Structure-Activity Relationship (SAR): In a series of 2-ethylhexyl 5-arylthiophene-2-carboxylate analogs, the compound with a p-tolyl group at the 5-position showed outstanding antibacterial action against XDR S. Typhi, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[9] This suggests that the nature of the aryl substituent introduced via Suzuki coupling is a critical determinant of antibacterial potency. Additionally, certain thioureide derivatives of 2-thiophene carboxylic acid have exhibited antimicrobial activity.[11][13]

| Compound Class | Derivative Example | Target Organism | Activity (MIC) | Reference |

| 5-Arylthiophene-2-carboxylates | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 µg/mL | [9] |

| Thiophene-2-carboxamides | N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide chalcones | Gram-positive & Gram-negative bacteria | Activity demonstrated | [13] |

| Thioureide derivatives | Thioureides of 2-thiophene carboxylic acid | Various microbes | Activity demonstrated | [11][13] |

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. Typhi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) is also tested to validate the assay.[9]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Activity

Thiophene analogs have emerged as potent antiproliferative agents, with activity reported against a variety of cancer cell lines including liver, breast, and colon cancer.[3][13][14]

-

Mechanism of Action: The anticancer effects of these compounds are often multifactorial. Some 2-bromo-5-substituted thiophenes have been shown to induce apoptosis (programmed cell death) by activating caspases (caspase-3, -8, -9) and suppressing anti-apoptotic proteins like Bcl-2.[3] Other thiophene carboxamide scaffolds act as potent inhibitors of key signaling proteins involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] More recently, derivatives have been designed to target the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[10]

-

Structure-Activity Relationship (SAR): Studies on 2-bromo-5-(2-methylphenyl)thiophene (BMPT) revealed potent and selective activity against HepG2 (liver) and Caco-2 (colorectal) cancer cell lines, with EC₅₀ values in the low micromolar range.[3] The introduction of an oxime group to this core further enhanced activity against MCF-7 breast cancer cells.[3] For metal complexes of 3-chlorothiophene-2-carboxylic acid, a cobalt (II) complex showed significant inhibitory effects on leukemia (K562) and colon cancer (SW480) cells, highlighting the potential of coordination chemistry in modulating anticancer activity.[14]

| Compound Class | Derivative Example | Target Cell Line(s) | Activity (IC₅₀/EC₅₀) | Proposed Mechanism | Reference |

| 2-Bromo-5-arylthiophenes | 2-bromo-5-(2-methylphenyl)thiophene | HepG2, Caco-2 | Low µM range | Caspase activation, Bcl-2 suppression | [3] |

| Thiophene Carboxamides | PAN-90806 family | Various | Nanomolar range | VEGFR-2 inhibition | [3] |

| Metal Complexes | Cobalt (II) complex of 3-chlorothiophene-2-carboxylic acid | K562 (leukemia), SW480 (colon) | >60% inhibition at test conc. | Not specified | [14] |

Anti-inflammatory Activity

The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5][15] Analogs are often investigated for their ability to inhibit key enzymes in the inflammatory cascade.

-

Mechanism of Action: Inflammation is a complex process often mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][5] Many thiophene-based anti-inflammatory agents exert their effects by inhibiting COX-1 and/or COX-2 enzymes.[5][15]

Caption: Inhibition of the arachidonic acid inflammatory cascade.

-

Structure-Activity Relationship (SAR): The anti-inflammatory activity of thiophene derivatives is highly dependent on their substitution patterns. The presence of carboxylic acids, esters, amides, and methoxy groups has been frequently associated with potent activity.[1][5] For example, certain thiophenic derivatives with methyl and chlorine substituents displayed anti-inflammatory activity comparable to the standard drug sodium diclofenac in an in-vivo paw edema model.[15]

Other Notable Activities

-

Spasmolytic Activity: Novel derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess potent spasmolytic (antispasmodic) effects.[8] One particular analog, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, exhibited an excellent spasmolytic effect with an EC₅₀ value of 1.26 µM, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[6][8]

-

Antiviral Activity: In a direct comparison, 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives showed comparable efficacy in inhibiting murine norovirus (MNV) replication in cell culture.[13] The 5-bromo analog had an EC₅₀ of 37 µM with low cytotoxicity (CC₅₀ > 100 µM).[13] This suggests that these compounds may interfere with the viral life cycle.[13]

Conclusion and Future Directions

The 5-Bromo-2-methylthiophene-3-carboxylic acid scaffold and its closely related isomers represent a highly promising platform for drug discovery. The synthetic tractability, particularly through Suzuki cross-coupling and functionalization of the carboxylic acid, allows for the creation of large, diverse libraries of novel compounds. The breadth of biological activities—spanning antimicrobial, anticancer, anti-inflammatory, and spasmolytic effects—highlights the versatility of the thiophene core.

Future research should focus on a systematic exploration of the structure-activity relationships for the 5-Bromo-2-methylthiophene-3-carboxylic acid core specifically. Key areas for investigation include:

-

Elucidation of Mechanisms: For promising hits, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways involved.

-

Lead Optimization: Analogs with potent activity should be optimized for pharmacokinetic and pharmacodynamic properties (ADME/Tox) to improve their drug-like characteristics.

-

Synergistic Studies: Investigating the combination of these thiophene analogs with existing therapies could reveal synergistic effects, particularly in the treatment of drug-resistant infections and cancers.

The continued synergy between synthetic chemistry, computational analysis, and biological screening will undoubtedly unlock the full therapeutic potential of this valuable class of molecules.

References

- A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci. Benchchem.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.

- 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. PubChem.

- 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589. PubChem.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis. ChemicalBook.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research.

- Theoretical Insights into 5-Bromothiophene-2-carboxylic Acid: A Technical Guide. Benchchem.

- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI.

- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5- (dimethylcarbamoyl)pyrrolidin. Semantic Scholar.

- 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Benchchem.

- (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-methylthiophene-3-carboxylic Acid in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an effective bioisostere for phenyl rings, often conferring improved metabolic stability or pharmacokinetic profiles. The compound 5-Bromo-2-methylthiophene-3-carboxylic acid represents a highly versatile building block for drug discovery, strategically functionalized for divergent synthesis and the exploration of chemical space.

This guide provides an in-depth overview of the applications of this scaffold, focusing on its chemical reactivity and the therapeutic potential of its derivatives. While direct biological data on this specific isomer is limited in published literature, its structural motifs are shared with closely related analogs that have demonstrated significant activity. The protocols and applications described herein are based on the established chemistry of these analogs, providing a robust framework for researchers to leverage 5-Bromo-2-methylthiophene-3-carboxylic acid in their own drug development programs.

The molecule's utility is derived from three key features:

-

The Carboxylic Acid (C3): A versatile handle for forming amides, esters, and other key functional groups. It serves as a primary interaction point with biological targets but can also be replaced with bioisosteres to fine-tune physicochemical properties.

-

The Bromo Group (C5): An ideal site for carbon-carbon bond formation through modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to probe structure-activity relationships (SAR).

-

The Methyl Group (C2): Provides steric bulk that can influence molecular conformation, block metabolic attack, and establish specific hydrophobic interactions within a target's binding pocket.

Physicochemical Profile of Key Isomers

Accurate characterization is the foundation of any synthetic campaign. The table below summarizes the key physicochemical properties of brominated methylthiophene carboxylic acid isomers, providing a reference for analytical characterization and reaction planning.

| Property | 5-Bromo-3-methylthiophene-2-carboxylic acid | 2-Bromo-5-methylthiophene-3-carboxylic acid |

| CAS Number | 38239-45-1[1] | 221061-14-9[2] |

| Molecular Formula | C₆H₅BrO₂S[1][3] | C₆H₅BrO₂S[2] |

| Molecular Weight | 221.07 g/mol [1][3] | 221.07 g/mol [2] |

| Appearance | Solid[3] | Data not available |

| pKa (Predicted) | 3.49 ± 0.10[1] | Data not available |

| XLogP3 | 2.9[1] | 2.6[2] |

Core Synthetic Applications & Field-Proven Protocols

The true power of 5-Bromo-2-methylthiophene-3-carboxylic acid lies in its capacity for selective, high-yield transformations at its two primary functional handles. The following protocols are foundational for building libraries of diverse chemical entities from this core scaffold.

Amide Bond Formation: The Gateway to Bioactive Molecules

The amide bond is one of the most prevalent linkages in pharmaceuticals.[4] The carboxylic acid of the thiophene scaffold can be readily coupled with a vast array of primary and secondary amines to generate diverse carboxamides. This reaction is fundamental for exploring SAR and developing drug candidates.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical and depends on the reactivity of the amine. For simple, unhindered amines, standard carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often sufficient.[5][6] However, for less reactive or sterically hindered amines (e.g., anilines), more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are required to achieve high conversion.[4] A non-nucleophilic base, such as DIPEA, is essential to neutralize acidic byproducts and drive the reaction to completion without competing in side reactions.[7] Anhydrous solvents are mandatory, as water will hydrolyze the activated intermediate and quench the reaction.[7]

Protocol 1: General Procedure for Amide Coupling

Materials:

-

5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq)

-

Amine of choice (1.1 - 1.5 eq)

-

Coupling Reagent (e.g., HATU, 1.2 eq)

-

Base (e.g., DIPEA, 3.0 eq)

-

Anhydrous Solvent (e.g., DMF or DCM)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask, add 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF or DCM.

-

Reagent Addition: Add the coupling reagent (HATU, 1.2 eq) and the base (DIPEA, 3.0 eq) to the stirred solution. Allow the mixture to stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 - 1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours). If the reaction is sluggish, gentle heating to 40-50°C can be applied.[7]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[8]

Suzuki Cross-Coupling: Building Biaryl Complexity

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[9] For the 5-bromo-thiophene scaffold, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which is critical for modulating the pharmacological properties of a drug candidate.